5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a thiophene ring, a sulfonamide group, and a phenoxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the phenoxyethyl intermediate: This step involves the reaction of 4-fluorophenol with an appropriate alkylating agent to form 2-(4-fluorophenoxy)ethyl chloride.
Synthesis of the thiophene sulfonamide: The intermediate is then reacted with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom on the thiophene ring can be substituted by other nucleophiles.
Oxidation and reduction reactions: The sulfonamide group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols. Conditions typically involve the use of a base and a solvent like dimethylformamide.
Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution reactions: Products include derivatives with different substituents on the thiophene ring.
Oxidation and reduction reactions: Products include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as an antimicrobial agent due to the presence of the sulfonamide group, which is known for its antibacterial properties.
Materials science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other electronic materials.
Biological research: It is used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological molecules.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets:
Enzyme inhibition: The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site.
Protein binding: The compound can bind to proteins, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide: This compound shares the sulfonamide group and has similar antimicrobial properties.
Pyraflufen-ethyl: Although primarily used as a herbicide, it shares structural similarities with the thiophene ring system.
Uniqueness
5-chloro-N-(2-(4-fluorophenoxy)ethyl)thiophene-2-sulfonamide is unique due to the combination of the thiophene ring, sulfonamide group, and phenoxyethyl moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[2-(4-fluorophenoxy)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO3S2/c13-11-5-6-12(19-11)20(16,17)15-7-8-18-10-3-1-9(14)2-4-10/h1-6,15H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMFOQZCAYTCQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNS(=O)(=O)C2=CC=C(S2)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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